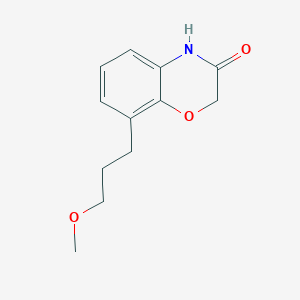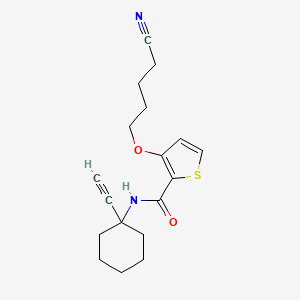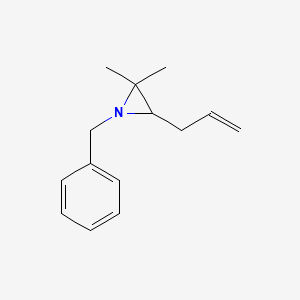![molecular formula C62H106 B14209634 1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] CAS No. 732276-65-2](/img/structure/B14209634.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] is a complex organic compound characterized by its unique structure, which includes an ethyne (acetylene) linkage between two benzene rings, each substituted with long alkyl chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethyne Linkage: This can be achieved through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Alkyl Chains: The benzene rings are then substituted with decyltetradecyl groups through Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation can be achieved with fuming sulfuric acid.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] exerts its effects is largely dependent on its structural features:
Molecular Targets: The ethyne linkage and benzene rings can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can participate in electron transfer processes, making it useful in electronic applications. Its long alkyl chains allow for interactions with lipid bilayers, influencing membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis[4-(2-octyldodecyl)benzene]: Similar structure but with shorter alkyl chains.
1,1’-(Ethyne-1,2-diyl)bis[4-(2-hexadecyl)benzene]: Similar structure but with longer alkyl chains.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene] is unique due to its specific alkyl chain length, which provides a balance between solubility and hydrophobic interactions. This makes it particularly suitable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
732276-65-2 |
|---|---|
Molekularformel |
C62H106 |
Molekulargewicht |
851.5 g/mol |
IUPAC-Name |
1-(2-decyltetradecyl)-4-[2-[4-(2-decyltetradecyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C62H106/c1-5-9-13-17-21-25-27-31-35-39-43-59(41-37-33-29-23-19-15-11-7-3)55-61-51-47-57(48-52-61)45-46-58-49-53-62(54-50-58)56-60(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h47-54,59-60H,5-44,55-56H2,1-4H3 |
InChI-Schlüssel |
XYYUIGVJGIQWPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)




![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)

![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)

![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)

